![molecular formula C10H15N B13161770 2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile](/img/structure/B13161770.png)
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile is a chemical compound with the molecular formula C10H15N. It is characterized by a bicyclic structure that includes a nitrile group. This compound is primarily used in research and has various applications in chemistry and related fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile can be achieved through several methods. One notable method involves the use of a rhodium (I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
While specific industrial production methods for 2-{Bicyclo[42
Análisis De Reacciones Químicas
Types of Reactions
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group into other functional groups such as amines.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ceric ammonium nitrate and reducing agents such as lithium aluminum hydride. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in medicinal chemistry research.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of materials with specific properties for industrial applications.
Mecanismo De Acción
The mechanism by which 2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile exerts its effects involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new bonds and the generation of different products. The pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-{Bicyclo[4.2.0]octan-7-yl}acetonitrile: Contains a nitrile group and a bicyclic structure.
Bicyclo[4.2.0]octa-1,5,7-trienes: Similar bicyclic structure but different functional groups.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with different functional groups and applications.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a nitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
2-(7-bicyclo[4.2.0]octanyl)acetonitrile |
InChI |
InChI=1S/C10H15N/c11-6-5-9-7-8-3-1-2-4-10(8)9/h8-10H,1-5,7H2 |
Clave InChI |
RLCOGUYXTJTRSK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)CC2CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


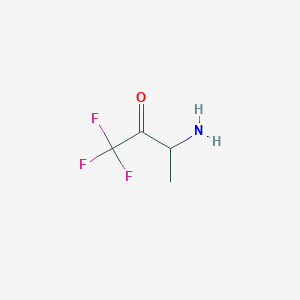
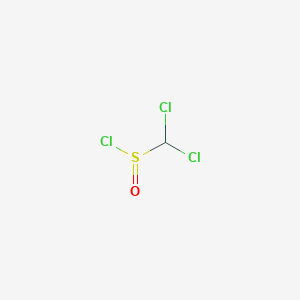
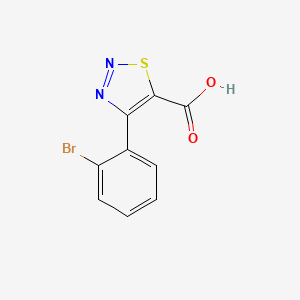
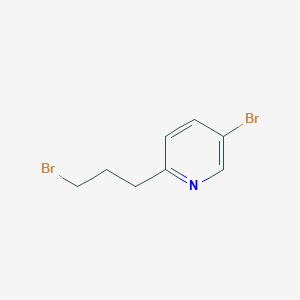

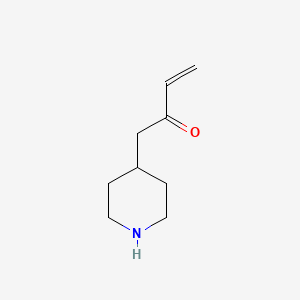

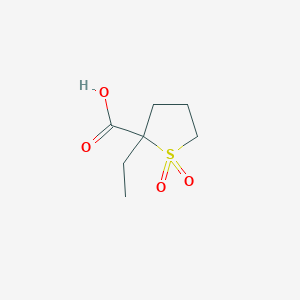
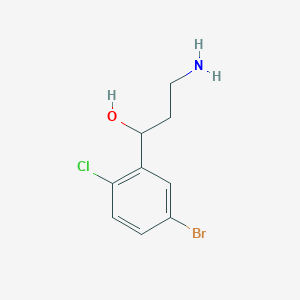
![3-Amino-2-methyl-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-5,5-dione](/img/structure/B13161771.png)

![2-[(Benzyloxy)carbonyl]-8,8-dimethyl-2-azabicyclo[4.2.0]octane-7-carboxylic acid](/img/structure/B13161783.png)
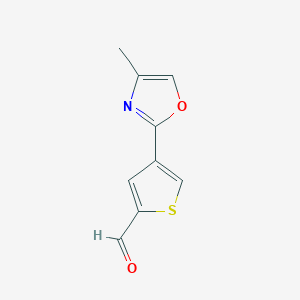
![2-[2-(Pyridazin-4-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B13161792.png)
